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molecular formula C11H11F3N2O3 B8275514 Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate

Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate

Cat. No. B8275514
M. Wt: 276.21 g/mol
InChI Key: UCSZDCDPLZOOMA-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

The title compound (D67) (4.0 g) was prepared according to the experimental procedure described in Description 62 starting from azetidin-3-ol hydrochloride (2.3 g, 21.03 mmol) and methyl 2-chloro-5-(trifluoromethyl)nicotinate (D66) (4.2 g, 17.53 mmol)
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([OH:6])[CH2:3]1.Cl[C:8]1[N:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]>>[OH:6][CH:4]1[CH2:5][N:2]([C:8]2[N:17]=[CH:16][C:15]([C:18]([F:21])([F:19])[F:20])=[CH:14][C:9]=2[C:10]([O:12][CH3:13])=[O:11])[CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CN(C1)C1=C(C(=O)OC)C=C(C=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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